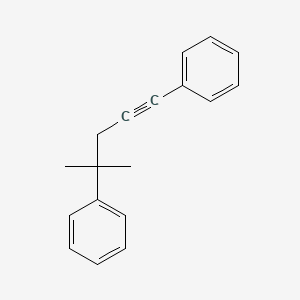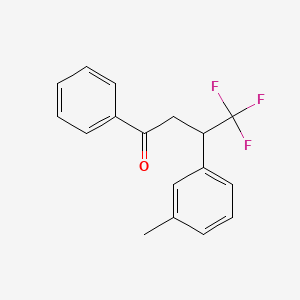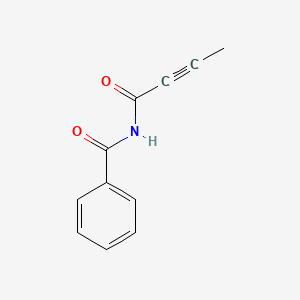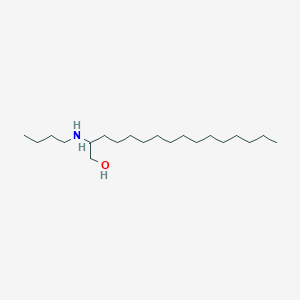
2-(Butylamino)hexadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)hexadecan-1-ol is an organic compound belonging to the class of amino alcohols It is characterized by a long hydrocarbon chain with a butylamino group attached to the second carbon and a hydroxyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with butylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecan-2-one or hexadecan-2-al.
Reduction: Formation of 2-(butylamino)hexadecane.
Substitution: Formation of 2-(butylamino)hexadecyl halides or esters.
Applications De Recherche Scientifique
2-(Butylamino)hexadecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)hexadecan-1-ol involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can interact with various proteins, influencing signaling pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethylamino)hexadecan-1-ol
- 2-(Methylamino)hexadecan-1-ol
- 2-(Propylamino)hexadecan-1-ol
Uniqueness
2-(Butylamino)hexadecan-1-ol is unique due to its specific chain length and the presence of a butylamino group. This combination of structural features imparts distinct physicochemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
918817-81-9 |
|---|---|
Formule moléculaire |
C20H43NO |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
2-(butylamino)hexadecan-1-ol |
InChI |
InChI=1S/C20H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20(19-22)21-18-6-4-2/h20-22H,3-19H2,1-2H3 |
Clé InChI |
OQEVREQISPKKPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CO)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


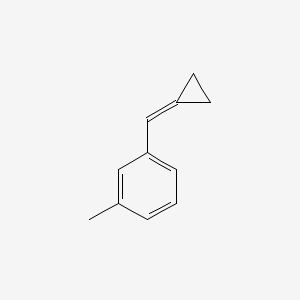
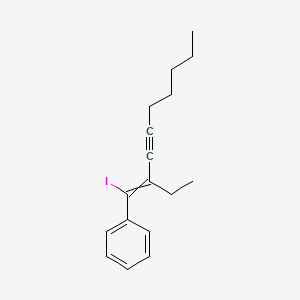
![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
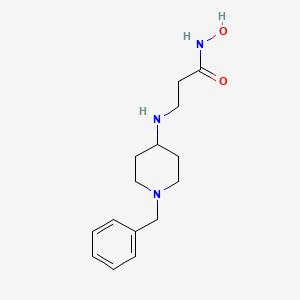
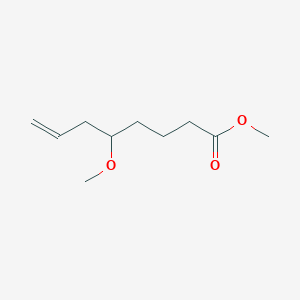
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

